Regiochemical Identity: 3-Amino-4-Boronate Pattern Dictates Kinase Hinge-Binding Geometry over the 2-Amino-4-Boronate Isomer
The 3-amino-4-boronate pinacol ester (CAS 1052714-68-7) provides a hydrogen-bond donor (NH₂) at the pyridine 3-position that, upon coupling, generates a 3-aminopyridine hinge-binding motif shown to confer extreme Mps1/TTK kinase selectivity. In the prototypical Mps1 inhibitor series described by Kusakabe et al. (2015), the aminopyridine-boronate building block corresponding to this exact regiochemistry was used to construct inhibitors achieving full-length Mps1 IC₅₀ values of 2 nM and catalytic-domain Ki values below 0.5 nM [1]. By contrast, the 2-amino-4-boronate isomer (CAS 1195995-72-2) orients the NH₂ group differently, yielding a distinct donor–acceptor vector that is not equivalent for hinge recognition [2].
| Evidence Dimension | Kinase hinge-binding geometry enabled by regioisomeric pattern |
|---|---|
| Target Compound Data | 3-NH₂-4-BPin pyridine enables 3-aminopyridine hinge-binding motif; downstream Mps1 inhibitors achieve IC₅₀ = 2 nM (full-length Mps1) and Ki < 0.5 nM (catalytic domain) [1] |
| Comparator Or Baseline | 2-Aminopyridine-4-boronic acid pinacol ester (CAS 1195995-72-2): NH₂ at 2-position, boronate at 4-position; no published Mps1 hinge-binding data with comparable potency |
| Quantified Difference | The 3-amino-4-boronate regioisomer uniquely enables a 3-aminopyridine pharmacophore that participates in a bidentate hinge interaction; the 2-amino isomer cannot provide the same H-bond trajectory. Potency difference cannot be expressed as a single numerical fold change due to different target profiles, but the regioisomer dictates which kinase selectivity profile is achievable. |
| Conditions | Mps1 (TTK) kinase inhibition assays: full-length Mps1, fluorescence-based ADP-Glo readout; catalytic domain inhibition by mass spectrometry (BindingDB entries BDBM50386831, BDBM50512455) |
Why This Matters
Procurement of the correct regioisomer (3-NH₂-4-BPin) is essential for reproducing the SAR leading to the Mps1-selective chemotype; substitution with the 2-amino isomer cannot yield the same pharmacophore and will derail structure-based kinase inhibitor programs.
- [1] BindingDB BDBM50386831 (CHEMBL2047959): IC₅₀ = 2 nM for full-length Mps1 kinase inhibition. BindingDB BDBM50512455 (CHEMBL4436510): Ki < 0.5 nM for Mps1 catalytic domain. Data accessed via BindingDB.org. View Source
- [2] Kusakabe, K.; Ide, N.; Daigo, Y.; et al. A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity. Bioorg. Med. Chem. 2015, 23 (9), 2247–2260. View Source
